![molecular formula C11H14N6OS B6533583 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide CAS No. 1058232-04-4](/img/structure/B6533583.png)
2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazolopyrimidines are a class of compounds that have been studied for their potential biological activities . They often contain a triazole ring fused to a pyrimidine ring, which can be further substituted with various functional groups .
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions under green chemistry conditions . For instance, a series of [1,2,4]-triazole bearing amino acid derivatives were synthesized using lemon juice as an acidic catalyst .Molecular Structure Analysis
The molecular structure of triazolopyrimidines is characterized by a triazole ring fused to a pyrimidine ring . The exact structure can vary depending on the substituents attached to these rings .Chemical Reactions Analysis
The chemical reactions involving triazolopyrimidines can be quite diverse, depending on the specific substituents present in the molecule . For instance, some triazolopyrimidines can undergo reactions with arylaldehydes in the presence of sodium hydride .Wirkmechanismus
Target of Action
The primary target of F5061-0202 is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation, a key post-translational modification in histones that controls gene expression . Aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .
Mode of Action
F5061-0202 interacts with LSD1 by reversibly binding to it . This interaction inhibits the activity of LSD1, leading to changes in the methylation status of histones . Docking studies have indicated that a hydrogen interaction between the nitrogen atom in the pyridine ring of F5061-0202 and Met332 in LSD1 could be responsible for the improved activity of this compound .
Biochemical Pathways
The inhibition of LSD1 by F5061-0202 affects the histone methylation pathways . This results in changes in gene expression, which can lead to the suppression of cancer proliferation and migration .
Result of Action
The inhibition of LSD1 by F5061-0202 leads to significant molecular and cellular effects. Specifically, when cancer cells (such as MGC-803 cells) are treated with F5061-0202, the activity of LSD1 can be significantly inhibited . This inhibition suppresses the cell’s migration ability, potentially hindering the spread of cancer .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6OS/c1-3-5-12-8(18)6-19-11-9-10(13-7-14-11)17(4-2)16-15-9/h3,7H,1,4-6H2,2H3,(H,12,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTVNELVRSKKKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)NCC=C)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.